molecular formula C18H19F2N3O2 B2532164 2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine CAS No. 2097930-97-5

2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine

Cat. No.: B2532164
CAS No.: 2097930-97-5
M. Wt: 347.366
InChI Key: CXHOFGCPIKRGEP-UHFFFAOYSA-N
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Description

2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a difluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via an acylation reaction, often using 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyrimidine: The final step involves coupling the piperidine intermediate with a pyrimidine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The difluorobenzoyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidine and pyrimidine moieties contribute to its overall biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in organic synthesis and as an oxidizing agent.

    2,6-Difluorobenzoyl Chloride: A reagent used in the synthesis of various organic compounds.

Uniqueness

2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,6-difluorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2/c1-11-9-12(2)22-18(21-11)25-13-5-4-8-23(10-13)17(24)16-14(19)6-3-7-15(16)20/h3,6-7,9,13H,4-5,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHOFGCPIKRGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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